molecular formula C8H8BFO4 B13533931 (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid

(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid

Cat. No.: B13533931
M. Wt: 197.96 g/mol
InChI Key: REYRGWXTCPNYCS-UHFFFAOYSA-N
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Description

(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid is a boronic acid derivative that features a benzodioxane ring system with a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxane compounds.

Scientific Research Applications

(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid moiety interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane-6-boronic acid: Similar structure but lacks the fluorine atom.

    3,4-Dimethoxyphenylboronic acid: Contains methoxy groups instead of the benzodioxane ring.

    3-Methoxyphenylboronic Acid Pinacol Ester: Features a pinacol ester group.

Uniqueness

The presence of the fluorine atom in (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in synthetic chemistry and pharmaceutical development.

Properties

Molecular Formula

C8H8BFO4

Molecular Weight

197.96 g/mol

IUPAC Name

(6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid

InChI

InChI=1S/C8H8BFO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2,11-12H,3-4H2

InChI Key

REYRGWXTCPNYCS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1OCCO2)F)(O)O

Origin of Product

United States

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